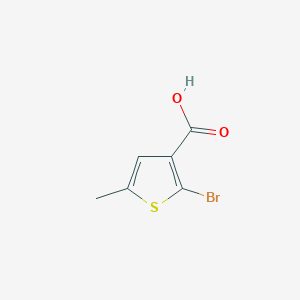

2-溴-5-甲硫噻吩-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

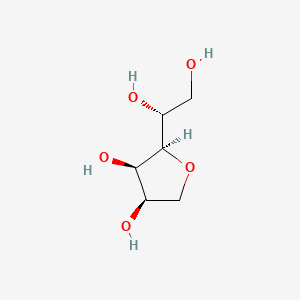

2-Bromo-5-methylthiophene-3-carboxylic acid (2-Br-5-Me-3-COOH) is an organic compound and a member of the thiophene carboxylic acid family. It is a colorless solid with a molecular formula of C6H5BrOSO2H. 2-Br-5-Me-3-COOH has a variety of applications in scientific research, including its use as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an inhibitor of enzymes and other proteins. The compound has also been studied for its potential as a therapeutic agent.

科学研究应用

有机电子材料的合成

2-溴-5-甲硫噻吩-3-羧酸用于有机电子材料的合成。例如,3-溴-2-甲硫噻吩与芳基溴化物的选择性直接芳基化形成了一系列 2-芳基-4-溴-5-甲硫噻吩。这个过程有助于方便地制备用于电子应用的功能材料 (Vamvounis 和 Gendron,2013 年)。

功能性杂芳香化合物的制备

该化合物参与功能性杂芳香化合物的制备,例如在钯催化的直接杂芳基化中。这个过程使用酯作为阻断基,促进双杂芳基的形成并防止二聚体或低聚物的形成 (Fu、Zhao、Bruneau 和 Doucet,2012 年)。

羧酸衍生物的合成

它还用于羧酸衍生物的合成。例如,溴代琥珀酰亚胺与 3-取代的 2,2'-联噻吩-5-羧酸的酯反应生成 5'-溴衍生物,然后进一步转化为二-和季噻吩二羧酸的酯。这种方法允许合成复杂的羧酸结构 (Kostyuchenko 等人,2018 年)。

电聚合研究

该化合物参与电聚合研究。三噻吩-3'-羧酸,一种衍生物,被制备用于功能化聚三噻吩的合成,在电致变色和导电聚合物中显示出潜力 (Lee、Shim 和 Shin,2002 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-5-methylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMYKWBJZZTINV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455841 |

Source

|

| Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221061-14-9 |

Source

|

| Record name | 2-Bromo-5-methylthiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(4-pentenyloxy)methyl]-](/img/structure/B1279034.png)

![3H-benzo[f]chromene-2-carbaldehyde](/img/structure/B1279037.png)

![Acetic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B1279065.png)